molecular formula C19H23N3O B2619272 5-(3-benzylpyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole CAS No. 2034504-44-2

5-(3-benzylpyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Cat. No.: B2619272
CAS No.: 2034504-44-2
M. Wt: 309.413
InChI Key: OLUVIYGPCKCLHK-UHFFFAOYSA-N
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Description

5-(3-benzylpyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 5-(3-benzylpyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Benzodiazole Ring: The benzodiazole ring is formed through a cyclization reaction involving an appropriate precursor.

    Coupling of the Two Rings: The final step involves coupling the pyrrolidine and benzodiazole rings through a carbonyl linkage.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts, controlling temperature, and adjusting reaction times.

Chemical Reactions Analysis

5-(3-benzylpyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

    Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure optimal reaction rates.

Scientific Research Applications

5-(3-benzylpyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(3-benzylpyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-(3-benzylpyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole include other benzodiazole derivatives. These compounds share a common benzodiazole core but differ in their substituents, leading to variations in their biological activities and applications. Some similar compounds include:

    1,3-Benzodiazole: The parent compound with a simpler structure.

    2-Phenyl-1,3-benzodiazole: A derivative with a phenyl group attached.

    5-Methyl-1,3-benzodiazole: A derivative with a methyl group attached.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-benzylpyrrolidin-1-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-19(16-6-7-17-18(11-16)21-13-20-17)22-9-8-15(12-22)10-14-4-2-1-3-5-14/h1-5,13,15-16H,6-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUVIYGPCKCLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCC(C3)CC4=CC=CC=C4)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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